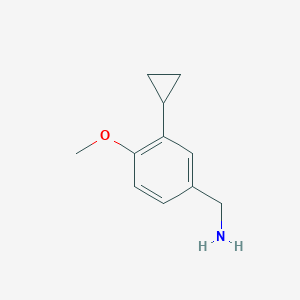![molecular formula C7H8O2 B8694726 6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B8694726.png)
6-Oxabicyclo[3.2.1]oct-3-en-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Oxabicyclo[3.2.1]oct-3-en-7-one is a bicyclic lactone with the molecular formula C7H8O2. This compound is known for its unique structure, which includes a fused ring system with an oxygen atom. It is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one typically involves the Diels-Alder reaction between furan and maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-Oxabicyclo[3.2.1]oct-3-en-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Oxabicyclo[3.2.1]oct-3-en-7-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
作用机制
The mechanism of action of racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in ring-opening reactions, which can lead to the formation of various products.
相似化合物的比较
Similar Compounds
6-oxabicyclo[3.2.1]octan-7-one: A similar bicyclic lactone with a saturated ring system.
6-azabicyclo[3.2.1]oct-3-en-7-one: A bicyclic compound with a nitrogen atom in the ring system.
Uniqueness
6-Oxabicyclo[3.2.1]oct-3-en-7-one is unique due to its specific ring structure and the presence of an oxygen atom, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
属性
分子式 |
C7H8O2 |
|---|---|
分子量 |
124.14 g/mol |
IUPAC 名称 |
(1S,5S)-6-oxabicyclo[3.2.1]oct-3-en-7-one |
InChI |
InChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2/t5-,6+/m0/s1 |
InChI 键 |
TVEXGJYMHHTVKP-NTSWFWBYSA-N |
手性 SMILES |
C1C=C[C@@H]2C[C@H]1C(=O)O2 |
规范 SMILES |
C1C=CC2CC1C(=O)O2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

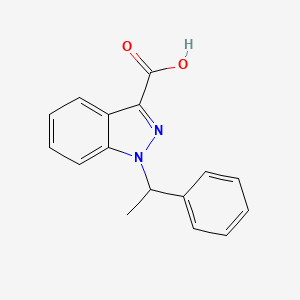
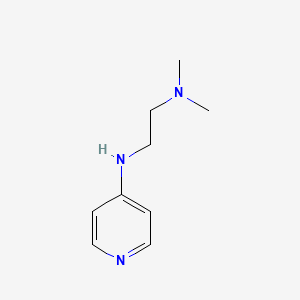
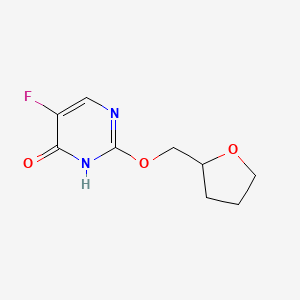
![Methyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B8694675.png)
![2-Benzyl-2-azaspiro[4.5]decan-8-one](/img/structure/B8694695.png)
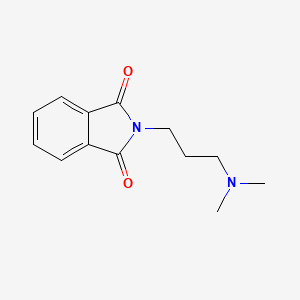
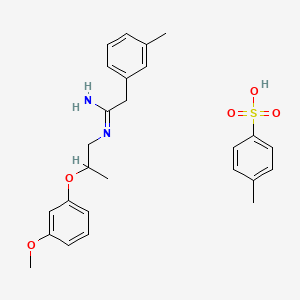
![8-Bromothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8694712.png)
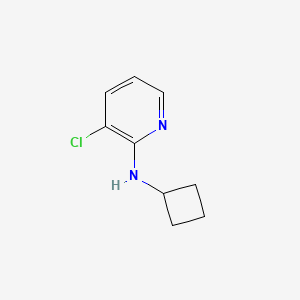

![N-[3-(4-Hydroxyphenyl)propyl]acetamide](/img/structure/B8694731.png)

